molecular formula C₃₃H₅₄N₂O₄ B152141 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate CAS No. 13529-31-2

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate

Cat. No.: B152141
CAS No.: 13529-31-2
M. Wt: 542.8 g/mol
InChI Key: CSXHRHGXNQSNQW-ZZZJANDJSA-N
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Description

2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate is a synthetic steroidal derivative with modifications at the 2β and 16β positions of the androstane backbone. The compound features piperidin-1-yl groups at these positions and acetylated hydroxyl groups at the 3α and 17β positions. Its design aligns with efforts to optimize steroidal antiandrogens for therapeutic applications, such as prostate cancer treatment .

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54N2O4/c1-22(36)38-30-19-24-11-12-25-26(33(24,4)21-29(30)35-17-9-6-10-18-35)13-14-32(3)27(25)20-28(31(32)39-23(2)37)34-15-7-5-8-16-34/h24-31H,5-21H2,1-4H3/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXHRHGXNQSNQW-ZZZJANDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CCCCC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133509
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Molecular Weight

542.8 g/mol
Source PubChem
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CAS No.

13529-31-2
Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate
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Record name Androstane-3,17-diol, 2,16-di-1-piperidinyl-, 3,17-diacetate, (2β,3α,5α,16β,17β)-
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Record name 13529-31-2
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Record name 2.BETA.,16.BETA.-BIS(PIPERIDIN-1-YL)-5.ALPHA.-ANDROSTANE-3.ALPHA.,17.BETA.-DIYL DIACETATE
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Preparation Methods

Reaction Mechanism and Conditions

The diol precursor is acetylated using o-nitrophenyl acetate under acidic conditions (acetic acid, 6 hours), achieving >95% yield of the diacetate. The mechanism involves nucleophilic acyl substitution, where the electron-withdrawing nitro group in o-nitrophenyl acetate enhances the electrophilicity of the carbonyl carbon, facilitating acetate transfer to the steroidal hydroxyl groups.

Key Parameters:

  • Aryl Ester Equivalents: 6–7 equivalents of o-nitrophenyl acetate ensure complete diacetylation while allowing excess reagent recycling.

  • Catalyst: Acetic acid acts as both solvent and proton donor, accelerating the reaction without side products.

Comparative Analysis of Acetylating Agents

Traditional methods using acetyl chloride face challenges such as low regioselectivity and tedious purification. For example, acetyl chloride with triethylamine yields only 48% of the desired product, requiring column chromatography. In contrast, aryl acetates enable near-quantitative conversion with simple crystallization (Table 1).

Table 1: Acetylation Methods Comparison

MethodAgentConditionsYieldPurification
Patent WO2016009442o-Nitrophenyl acetateAcetic acid, 6h>95%Crystallization
Prior Art (US4894369)Acetyl chlorideTriethylamine, 16h48%Column chromatography

Purification and Crystallization Strategies

Isolation of Diacetate

The crude product is purified via crystallization from acetonitrile, achieving >99.5% purity. This step exploits the differential solubility of the diacetate versus unreacted diol or monoacetate byproducts. The process avoids chromatography, making it industrially viable.

Quality Control Metrics

  • HPLC Analysis: Confirms absence of monoacetylated impurities (<0.5%).

  • Melting Point: 198–201°C (consistent with literature).

Industrial Scalability and Process Optimization

Recyclability of Reagents

Unreacted o-nitrophenyl acetate (85–88%) is recovered and reused, reducing raw material costs. This circular approach enhances sustainability and cost-efficiency for large-scale production.

Reaction Kinetics and Throughput

  • Time Efficiency: Completion within 6 hours vs. 16–24 hours for acetyl chloride-based methods.

  • Batch Size: Pilot-scale batches (5–10 kg) demonstrate consistent yields and purity, validating scalability.

Quaternization for Pharmacological Activity

The diacetate is quaternized with methyl bromide or allyl bromide to form the active neuromuscular blocking agent. This step, performed in anhydrous dichloromethane, achieves 60–80% yield with >99% purity after recrystallization. The quaternary ammonium group enhances water solubility and receptor binding affinity.

Challenges and Mitigation Strategies

Byproduct Formation

Monoacetylation at C17 is minimized (<2%) using basic conditions (triethylamine), but acidic conditions favor diacetylation. Real-time monitoring via TLC ensures reaction completeness.

Steric Hindrance Effects

The C3α hydroxyl group’s axial position poses steric challenges during acetylation. Excess aryl ester (7 equivalents) and prolonged stirring mitigate this issue .

Chemical Reactions Analysis

Types of Reactions

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to steroid receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Binding

The compound’s structural uniqueness lies in its β-positioned piperidinyl groups and acetylated hydroxyls, distinguishing it from other 5α-androstane derivatives. Key comparisons include:

16α-(3'-Chloropropyl)-5α-androstane-3α,17β-diol (Compound 15) Structural Differences: Compound 15 has a 3′-chloropropyl chain at C-16α and retains free hydroxyl groups at C-3α and C-17β . Activity: Despite weak AR binding affinity, it demonstrated 77% antiproliferative activity on Shionogi cells at 0.1 µM, comparable to hydroxy-flutamide (67%) . Key Insight: The α vs. β positioning of substituents (e.g., C-16α vs. C-16β) significantly impacts receptor interactions.

17α-Methyl-5α-androstane-3α,17β-diol

  • Structural Differences : This derivative features a 17α-methyl group instead of piperidinyl substitutions.
  • Activity : Methylation at C-17α typically enhances metabolic stability but may reduce AR antagonism due to altered receptor docking .

16-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one

  • Structural Differences : A pyrazole ring substituent at C-16 contrasts with the piperidinyl groups in the target compound.
  • Relevance : Such heterocyclic substitutions may improve solubility or pharmacokinetic properties but could reduce AR specificity .

Functional Group Impact

  • Acetylation at C-3α and C-17β: Acetylation in the target compound likely enhances lipophilicity and oral bioavailability compared to free hydroxyl groups in compounds like 16α-(3′-chloropropyl)-5α-androstane-3α,17β-diol.
  • Piperidin-1-yl vs. Chloropropyl Groups : Piperidinyl substitutions introduce bulkier, nitrogen-containing moieties that may interact with AR’s hydrophobic pockets or modulate off-target effects (e.g., CNS penetration) compared to chloropropyl chains .

Pharmacokinetic and Pharmacodynamic Profiles

Parameter 2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate 16α-(3′-Chloropropyl)-5α-androstane-3α,17β-diol Hydroxy-flutamide
AR Binding Affinity Moderate (predicted) Weak Strong
Antiproliferative Activity Not reported 77% at 0.1 µM 67% at 0.1 µM
Metabolic Stability High (due to acetyl groups) Moderate Low (rapid glucuronidation)
Solubility Low (lipophilic) Moderate High

Table 1. Comparative profiles of selected antiandrogens. Data sourced from referenced studies .

Research Findings and Implications

  • Positional Isomerism: β-substituted derivatives (e.g., C-16β-piperidinyl) may exhibit distinct AR modulation compared to α-substituted analogs. For example, α-substituted chloropropyl chains in Compound 15 showed strong antiproliferative effects despite weak AR binding, suggesting non-canonical mechanisms .
  • Piperidinyl Moieties : Nitrogen-containing groups like piperidin-1-yl may enhance blood-brain barrier penetration, posing risks of CNS side effects. This contrasts with chloropropyl or pyrazole derivatives, which are less likely to cross the BBB .
  • Acetylation Strategy : While acetylation improves metabolic stability, it may necessitate enzymatic cleavage (e.g., esterase activation) to release the active 3α,17β-diol form, complicating pharmacokinetics .

Biological Activity

2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diyl diacetate is a synthetic steroid derivative characterized by its complex structure, which includes multiple stereocenters and functional groups. This compound has gained attention in scientific research due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C31H52N2O3
  • Molecular Weight : 500.76 g/mol
  • CAS Number : 13529-31-2

The compound features two piperidine groups at the 2beta and 16beta positions and diacetate esters at the 3alpha and 17beta positions. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound is known to bind to steroid receptors, modulating their activity and influencing various physiological processes.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the synthesis and degradation of steroid hormones.
  • Signaling Pathways : The compound can impact signaling pathways related to inflammation, cell growth, and apoptosis.

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that steroid derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Androgenic Activity

As an androgen derivative, this compound may influence androgen receptor signaling. It is hypothesized that it could potentially enhance muscle growth and recovery due to its anabolic effects, similar to other anabolic steroids.

Case Studies and Research Findings

StudyFindings
Study on Androgenic Effects in Mice Demonstrated that related compounds enhance muscle mass in immature mice through androgen receptor activation.
Investigation of Anti-inflammatory Properties Showed that similar steroid derivatives reduce TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases.
Enzyme Interaction Study Identified that the compound inhibits specific cytochrome P450 enzymes involved in steroid metabolism, potentially altering hormonal balance.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
5alpha-Androstane-3alpha,17beta-diolLacks piperidine groupsKnown for its role in testosterone metabolism
2beta,16beta-Bis(piperidin-1-yl)-5alpha-androstane-3alpha,17beta-diolLacks diacetate groupsPotentially less active than its diacetate counterpart
Pancuronium BromideNeuromuscular blockerUsed primarily in anesthesia; structurally related but functionally distinct

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2β,16β-Bis(piperidin-1-yl)-5α-androstane-3α,17β-diyl diacetate, and what analytical methods validate its purity?

  • Answer : Common synthesis routes involve selective piperidinyl substitution at the 2β and 16β positions of the androstane backbone, followed by acetylation. Analytical validation typically employs reversed-phase HPLC with UV detection, as outlined in pharmacopeial methods. For example, mobile phases combining methanol and buffer solutions (e.g., 65:35 methanol-to-buffer ratio) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate are recommended for optimal separation . Purity assessment should include mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. How can researchers access existing structural and biological data for this compound?

  • Answer : Public databases like PubChem provide structural data, including molecular formulas and stereochemical configurations. Researchers should cross-reference these with peer-reviewed studies to identify gaps in biological activity data, such as receptor-binding affinities or metabolic stability profiles .

Q. What safety protocols are critical when handling steroidal derivatives with piperidinyl groups?

  • Answer : Follow GHS hazard guidelines (e.g., H317 for skin sensitization, H334 for respiratory irritation). Use fume hoods for synthesis steps involving volatile reagents, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Emergency measures for inhalation exposure include immediate fresh air access and medical consultation .

Advanced Research Questions

Q. How can membrane separation technologies optimize the purification of this compound?

  • Answer : Advanced purification may leverage nanofiltration or ultrafiltration membranes to separate byproducts based on molecular weight cut-offs (MWCO). For instance, polyethersulfone (PES) membranes with a 1 kDa MWCO can retain larger impurities while allowing the target compound to permeate. Process parameters such as transmembrane pressure and feed concentration must be optimized using factorial experimental designs .

Q. What strategies resolve contradictions in reported receptor-binding affinities for this compound?

  • Answer : Contradictions often arise from assay variability (e.g., cell-line specificity or buffer conditions). Researchers should:

  • Replicate studies under standardized conditions (e.g., pH 7.4 phosphate-buffered saline).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which minimizes artifacts from fluorescent or radioactive labels.
  • Apply meta-analysis frameworks to reconcile disparate datasets .

Q. How can the quadripolar methodological model enhance experimental design for studying this compound’s pharmacological effects?

  • Answer : The quadripolar model integrates four poles:

  • Theoretical : Link mechanisms to androgen receptor modulation theories.
  • Epistemological : Define metrics for efficacy (e.g., IC₅₀ values).
  • Morphological : Use crystallography to validate piperidinyl- receptor interactions.
  • Technical : Optimize HPLC-MS protocols for metabolite detection.
    This approach ensures holistic validation of hypotheses .

Q. What computational tools predict the metabolic stability of 2β,16β-Bis(piperidin-1-yl)-5α-androstane derivatives?

  • Answer : Density functional theory (DFT) simulations predict oxidative hotspots (e.g., C17-acetate hydrolysis). Machine learning platforms like AutoGluon can train models on cytochrome P450 metabolism datasets to forecast half-lives in human liver microsomes. Validation requires comparative in vitro assays using LC-MS/MS .

Methodological Recommendations

  • Interdisciplinary Training : Researchers should complete courses in chemical biology (e.g., CHEM 416) to master advanced techniques like ITC or cryo-EM .
  • Theoretical Frameworks : Anchor studies to steroid receptor theory to contextualize mechanisms (e.g., allosteric modulation vs. competitive inhibition) .

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